Thermodynamic Stability in Nucleic Acid Duplexes: 5-Fluoropyrimidine vs. Unmodified Pyrimidine
Single 5‑fluoro substitutions in DNA and RNA double helices produce thermodynamic stabilities comparable to those of unmodified pyrimidine‑containing duplexes [1]. UV spectroscopic melting experiments demonstrated that 5‑fluoropyrimidine labeling does not significantly perturb secondary structure equilibria, enabling reliable 19F NMR‑based conformational analysis [1].
| Evidence Dimension | Thermodynamic stability of double-stranded nucleic acid |
|---|---|
| Target Compound Data | Tm comparable to unmodified duplex (no significant perturbation) |
| Comparator Or Baseline | Unmodified pyrimidine‑containing duplex |
| Quantified Difference | No significant difference in Tm; equilibrium characteristics hardly affected |
| Conditions | UV spectroscopic melting experiments; bistable DNA and RNA oligonucleotide model systems |
Why This Matters
Demonstrates that 5‑fluoropyrimidine can be site‑specifically incorporated into nucleic acids as an NMR probe without altering native secondary structure stability—a critical prerequisite for quantitative structural biology and diagnostic tool development.
- [1] Puffer B, et al. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. 2009; S-EPMC2794194. View Source
